molecular formula C18H16NO4- B14755477 2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B14755477
M. Wt: 310.3 g/mol
InChI Key: YWVQGUBCAUFBCP-UHFFFAOYSA-M
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Description

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with phenylmethoxycarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its phenylmethoxycarbonyl group provides additional functionalization possibilities, making it a valuable compound in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C18H16NO4-

Molecular Weight

310.3 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1

InChI Key

YWVQGUBCAUFBCP-UHFFFAOYSA-M

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

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